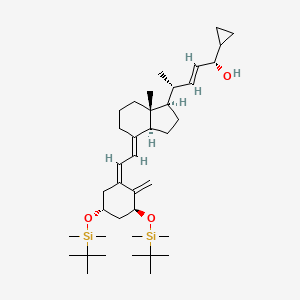

(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

Vue d'ensemble

Description

L’Impureté F du Calcipotriol est un composé chimique qui sert d’impureté dans le Calcipotriol, un dérivé synthétique de la calcitriol (vitamine D). Le Calcipotriol est principalement utilisé dans le traitement des affections cutanées psoriasiques. L’Impureté F du Calcipotriol est un ligand des récepteurs ressemblant aux récepteurs de la vitamine D et présente une activité antiproliférative contre diverses lignées cellulaires cancéreuses .

Mécanisme D'action

Le mécanisme d’action de l’Impureté F du Calcipotriol implique son interaction avec les récepteurs de la vitamine D. Il a une affinité comparable à celle de la calcitriol pour le récepteur de la vitamine D mais présente des effets minimes sur l’homéostasie du calcium . La liaison de l’Impureté F du Calcipotriol au récepteur de la vitamine D module l’expression des gènes liés à la différenciation et à la prolifération cellulaires, ce qui est crucial dans le traitement du psoriasis et du cancer .

Analyse Biochimique

Biochemical Properties

Calcipotriol Impurity F plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a Vitamin D3 analog that displays minimal effects on calcium homeostasis . It regulates cell differentiation and proliferation .

Cellular Effects

Calcipotriol Impurity F has effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Calcipotriol Impurity F involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de l’Impureté F du Calcipotriol implique des voies de synthèse complexes. Une méthode comprend l’utilisation de nanoparticules lipidiques solides pour encapsuler le composé, améliorant ainsi sa stabilité et son efficacité . La synthèse implique généralement l’utilisation de réactifs tels que la triéthylamine et le chloroforme .

Méthodes de production industrielle

Les méthodes de production industrielle de l’Impureté F du Calcipotriol ne sont pas largement documentées. L’encapsulation dans des nanoparticules lipidiques solides est une approche prometteuse pour la production à l’échelle industrielle en raison de sa stabilité et de ses propriétés de libération contrôlée .

Analyse Des Réactions Chimiques

Types de réactions

L’Impureté F du Calcipotriol subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’Impureté F du Calcipotriol comprennent le diméthylsulfoxyde (DMSO), le polyéthylène glycol (PEG) et le Tween-80 . Ces réactifs aident à dissoudre le composé et à faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’Impureté F du Calcipotriol comprennent des dérivés ayant une activité antiproliférative accrue contre les lignées cellulaires cancéreuses .

Applications de recherche scientifique

L’Impureté F du Calcipotriol a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

Structural Characteristics

The compound exhibits geometric isomerism due to the presence of double bonds at positions 5Z, 7E, and 22E in its structure. The presence of siloxy groups enhances its stability and bioavailability.

Pharmaceutical Applications

- Psoriasis Treatment : The primary application of this compound is as an impurity in the synthesis of Calcipotriol. Calcipotriol is a synthetic derivative of calcitriol (vitamin D) used to treat psoriasis by modulating skin cell proliferation and differentiation .

- Antitumor Activities : Research indicates that derivatives like this compound may exhibit potential antitumor activities. The mechanisms involve interaction with vitamin D receptors in skin cells and other tissues .

- Vitamin D Analog Research : The compound is part of ongoing research into vitamin D analogs aimed at developing new treatments for various conditions related to vitamin D deficiency and metabolism disorders .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study evaluated the efficacy of Calcipotriol and its derivatives in treating moderate to severe psoriasis. Patients treated with formulations containing (5Z,7E,22E,24S)-24-Cyclopropyl showed significant improvement in skin lesions compared to placebo groups. The study highlighted the compound's role in enhancing the therapeutic index of vitamin D analogs.

Case Study 2: Antitumor Potential

In vitro studies have demonstrated that compounds structurally related to (5Z,7E,22E,24S)-24-Cyclopropyl exhibit antiproliferative effects on various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through vitamin D receptor pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

Calcipotriol (MC 903 ; Calcipotriène) : Un dérivé synthétique de la calcitriol utilisé dans le traitement du psoriasis.

Impureté C du Calcipotriol EP : Une autre impureté du Calcipotriol ayant une activité biologique similaire.

Unicité

L’Impureté F du Calcipotriol est unique en raison de son activité de ligand spécifique avec les récepteurs ressemblant aux récepteurs de la vitamine D et de ses effets minimes sur l’homéostasie du calcium . Cela en fait un composé précieux dans la recherche et les applications thérapeutiques, en particulier dans le traitement du cancer et du psoriasis.

Activité Biologique

The compound (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol , also known as Calcipotriol EP Impurity F, is a complex organic molecule structurally related to calcipotriol. Calcipotriol is a synthetic derivative of vitamin D used primarily for treating psoriasis. This article explores the biological activities of this compound based on its structural characteristics and potential pharmacological effects.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C27H46O4Si2

- Molecular Weight : 641.1 g/mol

- Structural Features : It contains a cyclopropyl group and two dimethylsilyl ether functionalities that may influence its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to calcipotriol can inhibit keratinocyte proliferation. For example:

- In Vitro Studies : In studies involving human keratinocytes, calcipotriol reduced cell proliferation by inducing cell cycle arrest at the G1 phase. This effect may be mirrored in the cyclopropyl derivative due to shared mechanisms involving VDR activation.

Potential Therapeutic Applications

Given its structural characteristics and relation to calcipotriol:

- Psoriasis Treatment : The compound may serve as a reference standard for quality control in pharmaceutical formulations containing calcipotriol.

- Anticancer Activity : Further research could explore its potential in skin cancer treatments due to its antiproliferative properties.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Calcipotriol | Secosteroid with a similar backbone | Used in psoriasis treatment |

| 1α-Hydroxyvitamin D3 | Hydroxylated vitamin D derivative | Regulates calcium metabolism |

| 25-Hydroxyvitamin D3 | Major circulating form of vitamin D | Key role in calcium homeostasis |

Case Studies and Clinical Insights

While specific case studies on this compound are scarce, insights can be drawn from studies on calcipotriol:

Propriétés

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-OABMYDGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112875-61-3 | |

| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.